3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide
Overview
Description
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide is a complex organic compound featuring a pyrazole ring substituted with bromine and methyl groups, linked to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate precursors under controlled conditions.
Attachment of the Benzamide Moiety: The pyrazole derivative is then reacted with 2,4-dimethylphenylamine to form the benzamide linkage. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions may target the bromine substituent, potentially replacing it with hydrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones from the methyl groups.
Reduction: Formation of the de-brominated pyrazole derivative.
Substitution: Formation of azido or thiol-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactive sites allow for further functionalization, making it useful in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide may exhibit biological activity, potentially acting as an inhibitor or modulator of specific enzymes or receptors. Its structure suggests it could be explored for anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromine and methyl groups on the pyrazole ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative without the benzamide moiety.
N-(2,4-dimethylphenyl)benzamide: Lacks the pyrazole ring but shares the benzamide structure.
Uniqueness
The combination of the pyrazole ring with the benzamide moiety in 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide provides a unique scaffold that can be tailored for specific applications in medicinal chemistry and material science. Its multiple reactive sites offer versatility in chemical modifications, setting it apart from simpler analogs.
Properties
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O/c1-13-8-9-19(14(2)10-13)23-21(26)18-7-5-6-17(11-18)12-25-16(4)20(22)15(3)24-25/h5-11H,12H2,1-4H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLLCQKFFAZWHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3C(=C(C(=N3)C)Br)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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